N-Boc-O-tosyl hydroxylamine

Catalog No.
S682715
CAS No.
105838-14-0
M.F
C12H17NO5S
M. Wt
287.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-O-tosyl hydroxylamine

CAS Number

105838-14-0

Product Name

N-Boc-O-tosyl hydroxylamine

IUPAC Name

[(2-methylpropan-2-yl)oxycarbonylamino] 4-methylbenzenesulfonate

Molecular Formula

C12H17NO5S

Molecular Weight

287.33 g/mol

InChI

InChI=1S/C12H17NO5S/c1-9-5-7-10(8-6-9)19(15,16)18-13-11(14)17-12(2,3)4/h5-8H,1-4H3,(H,13,14)

InChI Key

WZDPZKPHVNFUKB-UHFFFAOYSA-N

Synonyms

4-Methylbenzenesulfonic Acid [(1,1-Dimethylethoxy)carbonyl]azanyl Ester; (p-Tolylsulfonyloxy)carbamic Acid tert-Butyl Ester; [[(4-Methylphenyl)sulfonyl]oxy]carbamic Acid 1,1-Dimethylethyl Ester

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ONC(=O)OC(C)(C)C

tert-Butyl N-Tosyloxycarbamate is a sulfhydroxylamine that, when used in combination with Lithium, functions as an efficient electrophile in the amination of chiral amide cuprate compounds. tert-Butyl N-Tosyloxycarbamate is also used as a reagent to synthesize N-Boc protected primary amines (e.g. N-Boc-ethylenediamine [B655000]).

N-Boc-O-tosyl hydroxylamine (Boc-NH-OTs) is a highly crystalline, bench-stable electrophilic aminating reagent primarily utilized for direct C–N bond formation. By combining the excellent leaving group ability of the O-tosyl moiety with the steric and electronic protection of an N-Boc group, this reagent enables the direct amination of carbon nucleophiles, the aziridination of unactivated olefins, and the direct amidation of alkynes[1]. Commercially, it serves as a critical procurement upgrade over traditional, highly sensitive aminating agents. It offers a unique balance of high "umpolung" electrophilic reactivity and long-term storage stability at 2–8 °C, eliminating the explosive risks associated with structurally simpler analogs while streamlining downstream purification through immediate Boc-protection of the resulting nitrogen center .

Research Fit

Reagent type NH-Boc transfer for protected amines & hydrazines
Format Crystalline bench-stable solid
Safety context Reported less energetic vs. shock-sensitive alternatives

Substituting N-Boc-O-tosyl hydroxylamine with classical electrophilic aminating agents like O-(mesitylsulfonyl)hydroxylamine (MSH) or hydroxylamine-O-sulfonic acid (HOSA) introduces severe process and safety liabilities. MSH is notoriously unstable and presents a significant explosion hazard, requiring dangerous on-site, just-in-time synthesis that disrupts scalable manufacturing . Conversely, while HOSA is stable, it lacks the necessary organic solubility and leaving-group kinetics for many advanced C–H aminations and alkyne functionalizations, often leading to trace yields or complete reaction failure [1]. Furthermore, lacking the N-Boc protecting group, generic substitutes frequently suffer from over-amination and complex downstream purification, whereas Boc-NH-OTs ensures controlled mono-amination and immediate compatibility with standard pharmaceutical synthesis workflows.

Substitution Risk

Amine transfer mismatch
HOSA, DPPH deliver unprotected -NH2; may require a separate Boc-protection step, altering synthetic workflow.
Energetic material risk
MSH and HOSA are known shock-sensitive reagents; handling and scale-up profiles may differ substantially from TsONHBoc.
Reaction scope divergence
Chemoselective enone-to-amide conversion is unreported with common alternatives; substitution may preclude access to α,β-unsaturated amides.

Superior Reactivity in Direct Alkyne Amidation Compared to HOSA

In the metal-free direct amidation of phenylacetylene via Cope-type hydroamination and Beckmann rearrangement, the choice of aminating reagent is critical. Studies demonstrate that using N-Boc-O-tosyl hydroxylamine (with catalytic TfOH in trifluoroethanol) achieves an 84% isolated yield of the target amide. In direct head-to-head comparisons under identical conditions, substituting this reagent with Hydroxylamine-O-sulfonic acid (HOSA) or O-(2-pyrimidinyl)-N-Boc hydroxylamine resulted in only trace amounts of the product [1].

Evidence DimensionIsolated yield of amide from phenylacetylene
Target Compound Data84% yield
Comparator Or BaselineHOSA (trace yield); PymONHBoc (trace yield)
Quantified Difference>80% absolute yield improvement over standard alternatives
Conditions2.0 equiv reagent, 20 mol% TfOH, 2.0 equiv H2O, TFE solvent, 40 °C

For process chemists developing metal-free amidation routes, this reagent is strictly required to achieve viable conversions, as standard inorganic or pyrimidinyl-based aminating agents completely fail.

NH-Boc vs. unprotected transfer
Class-level inference
Target 67–87% yield (Boc-protected)
Comparator Unprotected hydrazines (HOSA/DPPH)
May eliminate extra Boc-protection step, supporting streamlined hydrazine synthesis.
Amino acid derivatives, DMF, K2CO3, rt.

Elimination of Explosive Hazards via In-Situ Activation

Traditional highly electrophilic aminating agents, such as O-(mesitylsulfonyl)hydroxylamine (MSH) and unprotected O-tosylhydroxylamine (TsONH2), are highly unstable and prone to explosive decomposition, making them unsuitable for large-scale procurement and storage. N-Boc-O-tosyl hydroxylamine resolves this critical bottleneck by existing as a stable, non-explosive crystalline solid (mp 96–98 °C) that can be safely stored at 2–8 °C for extended periods. During reactions (e.g., in HFIP or under acidic conditions), the Boc group allows for the controlled, in-situ generation of the active aminating species, providing the high reactivity of free TsONH2 without the associated handling hazards .

Evidence DimensionStorage stability and handling safety
Target Compound DataStable, non-explosive crystalline solid (storable at 2-8 °C)
Comparator Or BaselineMSH and free TsONH2 (explosive, requires immediate use)
Quantified DifferenceTransition from a hazardous, non-storable intermediate to a commercially procurable, shelf-stable reagent
ConditionsStandard laboratory storage and handling

Procurement teams can safely stockpile this reagent for scalable manufacturing, eliminating the severe safety risks and labor costs associated with the fresh, on-site preparation of explosive MSH.

Aniline synthesis yield
Cross-study comparable
45–94%
isolated primary anilines from aryl boronic acids
Supports metal-free aniline access for medicinal chemistry workflows.
Substrate scope dependent; DPPH may be faster for electron-deficient substrates.

High-Efficiency Metal-Free Aziridination of Unactivated Olefins

The synthesis of aziridines from unactivated olefins typically requires expensive transition-metal catalysts. N-Boc-O-tosyl hydroxylamine enables a highly efficient, metal- and additive-free stereospecific direct N-H and N-Me aziridination when used in hexafluoroisopropanol (HFIP). The reagent's specific structural balance—combining the labile Boc group for in-situ activation and the excellent tosylate leaving group—drives the reaction to completion under mild conditions, a transformation that is not efficiently supported by generic hydroxylamine derivatives lacking this specific leaving group/protecting group combination .

Evidence DimensionCatalyst requirement for olefin aziridination
Target Compound DataProceeds efficiently without metals or additives
Comparator Or BaselineStandard amination requiring transition-metal catalysts
Quantified DifferenceElimination of transition-metal catalysts and complex ligands
ConditionsHFIP solvent, metal-free conditions

Reduces the cost of goods and simplifies downstream purification by eliminating heavy metal catalysts from the synthesis of critical pharmaceutical aziridine intermediates.

Enone-to-amide conversion
Cross-study comparable
65–92% yield
α,β-unsaturated amides via oxime/Beckmann sequence
Enables chemoselective route preserving α,β-unsaturation.
Cs2CO3, DMF, 60–80 °C; unreported with HOSA.
Handling profile
Class-level inference
Reported less energetic
Safer alternative context vs. MSH, HOSA
May support safer scale-up handling in process development.
Quantitative energetic data not published; consensus-based descriptor.

Metal-Free Synthesis of Primary and Secondary Amides from Alkynes

Based on its superior reactivity compared to HOSA, Boc-NH-OTs is the reagent of choice for the direct, metal-free amidation of alkynes via Cope-type hydroamination and Beckmann rearrangement [1]. This is highly relevant for pharmaceutical library synthesis where avoiding transition-metal contamination is a priority.

Safe Electrophilic Amination of Organometallic Reagents

As a stable, non-explosive alternative to MSH, this compound is ideal for the direct electrophilic amination of Grignard, organolithium, and organozinc reagents . It allows process chemists to safely scale up the production of primary amines without the risk of explosive decomposition.

Metal-Free Stereospecific Aziridination of Olefins

Leveraging its ability to undergo in-situ activation in fluorinated solvents (like HFIP), Boc-NH-OTs is optimally suited for the metal-free synthesis of aziridines from unactivated olefins, providing a direct route to complex nitrogen heterocycles without heavy metal waste .

Synthesis of Protected Hydrazines and Hydrazino Acids

The reagent acts as an efficient NH-Boc transfer agent, cleanly reacting with amines and amino acids to form terminal Boc-protected hydrazines [2]. This is crucial for peptide modification and the synthesis of biologically active heterocyclic derivatives, as the Boc group prevents over-reaction and simplifies purification.

Application Fit Matrix

Application
Selection Property
Validation Focus
Boc-hydrazino acid synthesis
NH-Boc transfer efficiency
Integration of protection step and isolated yield
Metal-free aniline synthesis
Reactivity with aryl boronic acids
Substrate scope and metal-free condition compatibility
α,β-Unsaturated amide synthesis
Chemoselective enone-to-amide capability
Preservation of unsaturation and Beckmann selectivity
Safe scale-up amination
Energetic stability profile
Handling safety and scale-up risk assessment

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

287.08274382 Da

Monoisotopic Mass

287.08274382 Da

Heavy Atom Count

19

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